molecular formula C12H10N2O2 B1605133 (3-Cyano-2-methyl-indol-1-yl)-acetic acid CAS No. 531544-17-9

(3-Cyano-2-methyl-indol-1-yl)-acetic acid

Cat. No. B1605133
M. Wt: 214.22 g/mol
InChI Key: JKRYSSLJLLGUDE-UHFFFAOYSA-N
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Description

“(3-Cyano-2-methyl-indol-1-yl)-acetic acid” is a chemical compound used in proteomics research . It has a molecular formula of C12H10N2O2 and a molecular weight of 214.22 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Cyano-2-methyl-indol-1-yl)-acetic acid” are not fully detailed in the available resources. It has a molecular weight of 214.22 .

Scientific Research Applications

Enhancing Photodynamic Cancer Therapy

Research has demonstrated that indole-3-acetic acid, a plant auxin closely related to the chemical structure of interest, can significantly enhance the effectiveness of photodynamic therapy for cancer. Upon illumination, the photosensitized oxidation of indole acetic acid forms free radicals, creating cytotoxins effective even in tumors' low oxygen environments. This approach requires lower light doses than conventional therapies, opening new avenues for cancer treatment research (Folkes & Wardman, 2003).

Development of Research Tools and Biochemical Probes

Indole-3-acetic acid derivatives have been explored for creating novel research tools, including immobilized and carrier-linked forms. These derivatives facilitate the design of biochemical tags or probes for molecular biology studies. The ability to link these compounds to proteins like bovine serum albumin and biotin, through their amino groups, enables the production of monoclonal antibodies. Such tools are vital for enzyme-linked immunosorbent assays, providing a deeper understanding of biological processes and molecular interactions (Ilić et al., 2005).

Novel Aldose Reductase Inhibitors for Diabetic Complications

Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives represent a new class of aldose reductase inhibitors, showing promise for treating chronic diabetic complications. These compounds exhibit potent inhibitory activity, highlighting their potential in pharmaceutical development for diabetes management. The specificity and effectiveness of these inhibitors in preventing cataract development in diabetic models underscore their significance in addressing diabetes-related health issues (Da Settimo et al., 2003).

Phytohormone Analysis and Plant Growth Studies

Indole-3-acetic acid derivatives play crucial roles in plant growth and development. The chemical analysis of phytohormones, including indole-3-acetic acid, has paved the way for understanding plants' protective responses against stresses. Techniques developed for quantifying these compounds in plant tissues have facilitated research into plant physiology and stress response mechanisms, offering insights into agricultural improvements (Schmelz et al., 2003).

Targeted Cancer Therapy Development

Indole-3-acetic acid and its derivatives, when oxidized, form reactive radicals capable of DNA damage, offering a new approach to cancer therapy. The one-electron oxidation of these compounds by enzymes such as horseradish peroxidase (HRP) without the need for external cofactors highlights their potential as prodrugs in targeted cancer treatment strategies. This innovative method presents a promising avenue for developing more effective and selective cancer therapies (Wardman, 2002).

Future Directions

The future directions of “(3-Cyano-2-methyl-indol-1-yl)-acetic acid” are not specified in the available resources. Given its use in proteomics research , it may have potential applications in various scientific fields.

properties

IUPAC Name

2-(3-cyano-2-methylindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8-10(6-13)9-4-2-3-5-11(9)14(8)7-12(15)16/h2-5H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRYSSLJLLGUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349563
Record name (3-Cyano-2-methyl-indol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Cyano-2-methyl-indol-1-yl)-acetic acid

CAS RN

531544-17-9
Record name (3-Cyano-2-methyl-indol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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